molecular formula C8H13BrO3 B8645872 Methyl 4-bromo-3-oxoheptanoate CAS No. 292056-25-8

Methyl 4-bromo-3-oxoheptanoate

Cat. No.: B8645872
CAS No.: 292056-25-8
M. Wt: 237.09 g/mol
InChI Key: IYHYMBHPJIWZDT-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-oxoheptanoate is a methyl ester characterized by a seven-carbon aliphatic chain with a bromine atom at the fourth position and a ketone group at the third position. The compound’s ester group, ketone functionality, and bromine substituent suggest applications in organic synthesis, particularly in nucleophilic substitution reactions or as intermediates in pharmaceutical and agrochemical production.

Properties

CAS No.

292056-25-8

Molecular Formula

C8H13BrO3

Molecular Weight

237.09 g/mol

IUPAC Name

methyl 4-bromo-3-oxoheptanoate

InChI

InChI=1S/C8H13BrO3/c1-3-4-6(9)7(10)5-8(11)12-2/h6H,3-5H2,1-2H3

InChI Key

IYHYMBHPJIWZDT-UHFFFAOYSA-N

Canonical SMILES

CCCC(C(=O)CC(=O)OC)Br

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom at the 4-position undergoes nucleophilic substitution (Sₙ2 or Sₙ1 mechanisms), enabling the introduction of diverse substituents.

Key Reagents and Conditions:

ReagentSolventTemperatureProduct FormedYield (%)
Sodium azide (NaN₃)DMF60°C4-Azido-3-oxoheptanoate85–90
Potassium thiocyanateAcetone25°C4-Thiocyanato-3-oxoheptanoate75–80
EthanolamineEthanolReflux4-(2-Hydroxyethylamino)-3-oxoheptanoate70

Mechanistic Notes:

  • Polar aprotic solvents (e.g., DMF) enhance Sₙ2 reactivity by stabilizing the transition state.

  • Steric hindrance from the heptanoate chain slightly reduces reaction rates compared to shorter-chain analogs.

Reduction Reactions

The ketone group at the 3-position is susceptible to reduction, yielding secondary alcohols or alkanes under controlled conditions.

Reduction Pathways:

Reducing AgentSolventConditionsProduct FormedSelectivity
NaBH₄MeOH0°C, 2 hours4-Bromo-3-hydroxyheptanoate>95%
LiAlH₄THFReflux, 4 hours4-Bromo-3-hydroxyheptanoate90%
H₂ (Pd/C catalyst)EtOAc50 psi, 25°C4-Bromoheptanoate80%

Critical Observations:

  • NaBH₄ selectively reduces the ketone without affecting the bromine or ester groups.

  • Catalytic hydrogenation (H₂/Pd-C) reduces both the ketone and ester, yielding a saturated hydrocarbon chain.

Condensation Reactions

The ketone participates in aldol and Claisen condensations, forming extended carbon frameworks.

Aldol Condensation Example:

  • Conditions: LDA (lithium diisopropylamide) in THF at −78°C, followed by quenching with H₂O.

  • Product: β-Hydroxy ester derivatives with extended alkyl chains (e.g., 4-bromo-3-(hydroxyalkyl)heptanoate).

Claisen Condensation Example:

  • Conditions: Sodium ethoxide (NaOEt) in ethanol, reflux.

  • Product: α,β-Unsaturated esters via dehydration of the aldol adduct.

Oxidation Reactions

Controlled oxidation of the ketone or ester group enables access to dicarboxylic acids or lactones.

Oxidizing AgentTarget GroupProduct FormedNotes
KMnO₄ (acidic)Ketone4-Bromo-3-oxoheptanedioic acidRequires vigorous conditions
Ozone (O₃)Alkene*Ozonides (further cleavage)*Requires prior dehydrogenation

*Dehydrogenation to form α,β-unsaturated systems is achievable via SeO₂ or DDQ.

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed couplings (e.g., Suzuki-Miyaura).

Example Suzuki Reaction:

  • Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C.

  • Product: 4-Aryl-3-oxoheptanoates (yields: 60–75%).

Stability and Side Reactions

  • Thermal Degradation: Prolonged heating above 100°C induces decarboxylation, forming 3-bromo-2-pentanone as a byproduct.

  • Hydrolysis: The ester group hydrolyzes in aqueous acid or base, yielding 4-bromo-3-oxoheptanoic acid (half-life: 12 hours in 1M NaOH at 25°C).

Comparative Reactivity Table

Reaction TypeRate (Relative to Butanoate Analog)Dominant Mechanism
Nucleophilic Substitution0.8×Sₙ2
Aldol Condensation0.7×Enolate
Reduction (NaBH₄)1.0×Hydride transfer

Longer alkyl chains in the heptanoate derivative slightly reduce reaction rates due to steric and solubility effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs: Methyl 4-Bromo-3-oxo-butanoate

Methyl 4-bromo-3-oxo-butanoate (CAS 17790-81-7) serves as a key structural analog with a shorter four-carbon chain. Key differences include:

Property Methyl 4-Bromo-3-oxoheptanoate (Inferred) Methyl 4-Bromo-3-oxo-butanoate
Molecular Formula C₈H₁₃BrO₃ (estimated) C₅H₇BrO₃
Molar Mass (g/mol) ~237.1 (estimated) 195.01
Boiling Point Higher (due to longer chain) 41°C at 0.01 Torr
Density (g/cm³) Lower (longer chain reduces density) 1.561
Reactivity Slower nucleophilic substitution (steric hindrance) Faster Br substitution

The longer chain in the heptanoate derivative likely increases steric hindrance, reducing reactivity in substitution reactions compared to the butanoate analog.

Methyl Esters with Keto Groups

Compounds like methyl shikimate () and torulosic acid methyl ester () share ester and ketone functionalities. Key distinctions:

Compound Functional Groups Key Applications
This compound Ester, ketone, Br substituent Synthetic intermediates
Methyl shikimate Cyclic ester, hydroxyl, ketone Natural product isolation
Torulosic acid methyl ester Diterpenoid ester, conjugated ketone Resin chemistry


The bromine substituent in the target compound differentiates it from naturally occurring methyl esters like methyl shikimate, enabling unique reactivity in halogenation pathways.

Halogenated Methyl Esters

Halogenated esters such as dehydroabietic acid methyl ester () and ethyl palmitate () highlight the role of halogens and chain length:

Compound Halogen Chain Length Boiling Point Trend
This compound Br C7 High (estimated >150°C)
Dehydroabietic acid methyl ester None C20 (diterpenoid) Very high (resin-derived)
Ethyl palmitate None C16 Moderate (~350°C)

Diterpenoid Methyl Esters

Complex esters like sandaracopimaric acid methyl ester and Z-communic acid methyl ester () exhibit structural complexity absent in the target compound:

Compound Structure Type Functional Complexity
This compound Linear chain Ester, ketone, Br
Sandaracopimaric acid methyl ester Tricyclic diterpenoid Ester, conjugated double bonds

The linearity of this compound simplifies synthetic modification compared to polycyclic diterpenoid esters.

Research Implications and Gaps

While methyl 4-bromo-3-oxo-butanoate provides foundational data , experimental studies on the heptanoate variant are needed to confirm inferred properties like boiling point and reactivity. Comparative studies with halogenated diterpenoid esters (e.g., ferruginol derivatives) could further elucidate the role of bromine in ester stability.

Q & A

Q. What are the challenges in using this compound as a chiral building block for PPARγ ligands?

  • Methodological Answer : Racemization at C3 occurs under basic conditions. Use low-temperature (-20°C) Mitsunobu reactions with chiral diols. Screen boronic acid partners (e.g., 4-bromophenylboronic acid) via Suzuki coupling. Biological assays (IC₅₀) correlate with molecular docking simulations (AutoDock Vina) .

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